molecular formula C8H20Cl2N2 B3024218 N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride CAS No. 1286272-89-6

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride

Cat. No. B3024218
M. Wt: 215.16
InChI Key: HRZUCSCEEZQGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride” is a chemical compound with the CAS Number: 1187931-32-3 . It has a linear formula of C8H20Cl2N2 . It is a solid in physical form .


Molecular Structure Analysis

The InChI code for “N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride” is 1S/C8H18N2.2ClH/c1-10(2)8-5-3-7(9)4-6-8;;/h7-8H,3-6,9H2,1-2H3;2*1H . This indicates the presence of two chlorine atoms, eight carbon atoms, eighteen hydrogen atoms, and two nitrogen atoms in the molecule.


Physical And Chemical Properties Analysis

“N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride” has a molecular weight of 215.17 . It is a solid at room temperature and is stored in a dry environment .

Scientific Research Applications

Synthesis and Structural Studies

  • A novel synthesis method for trans-N1,N2-dimethylcyclohexane-1,2-diamine, an isomer of N1,N1-Dimethylcyclohexane-1,4-diamine, has been developed, offering a highly optically pure compound through a four-step process involving cyclohexene oxide and methylamine (Shen et al., 2013).
  • The importance of molecular interactions in the crystal packing of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines is highlighted, with findings demonstrating significant influence on the structural properties of these compounds (Lai et al., 2006).

Catalytic and Chemical Applications

  • Tetradentate chiral N(4) ligands, including derivatives of N1,N1-Dimethylcyclohexane-1,4-diamine, have been synthesized for potential use in catalyzing enantioselective epoxidation with iron and manganese complexes (Guillemot et al., 2007).
  • The compound's use as an effective ligand for nickel-catalyzed cross-couplings of unactivated alkyl electrophiles at room temperature, particularly in alkyl-alkyl Suzuki reactions, has been demonstrated (Saito & Fu, 2007).

Interaction with Biological Systems

  • Research on platinum-acridinylthiourea conjugates incorporating N1,N1-Dimethylcyclohexane-1,4-diamine has revealed insights into DNA damage and cytotoxicity, showing significant potential for therapeutic applications (Guddneppanavar et al., 2007).
  • The compound's derivatives have been investigated for inhibiting Plasmodium falciparum, indicating potential as novel antimalarial agents (Krake et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335 . Precautionary measures include P280-P305+P351+P338-P310 .

properties

IUPAC Name

4-N,4-N-dimethylcyclohexane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-10(2)8-5-3-7(9)4-6-8;;/h7-8H,3-6,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZUCSCEEZQGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694538
Record name N~1~,N~1~-Dimethylcyclohexane-1,4-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride

CAS RN

1031289-75-4
Record name N~1~,N~1~-Dimethylcyclohexane-1,4-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride
Reactant of Route 3
N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride
Reactant of Route 4
N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.